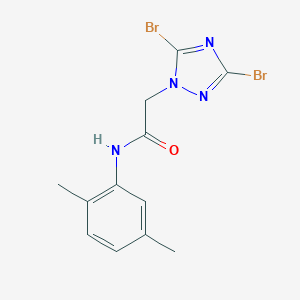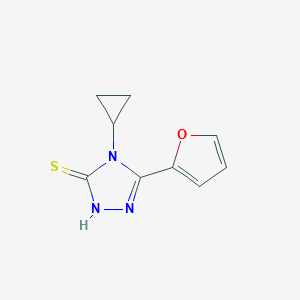
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide, also known as DBIBB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBIBB belongs to the class of benzisothiazolone derivatives, which have been reported to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. This compound has been reported to inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival. This compound has also been shown to regulate the expression of various genes involved in glucose metabolism and insulin secretion. Furthermore, this compound has been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects, such as inhibition of cell proliferation, induction of apoptosis, regulation of glucose metabolism and insulin secretion, and reduction of oxidative stress and inflammation. This compound has also been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. This compound is also readily available and can be synthesized using a multi-step synthetic route. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its structure for improved potency and selectivity. Moreover, this compound has potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Future research should focus on exploring the therapeutic potential of this compound in these diseases.
Méthodes De Synthèse
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide can be synthesized using a multi-step synthetic route, which involves the reaction of 2-aminobenzothiazole with 2-hydroxybenzaldehyde to form the Schiff base intermediate. The intermediate is then reacted with 4-methylbenzylamine and acetic anhydride to yield the final product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-hydroxybenzyl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Several research studies have reported that this compound exhibits potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been reported to exhibit antidiabetic activity by regulating glucose metabolism and insulin secretion. Furthermore, this compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C23H20N2O5S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-[(2-hydroxyphenyl)methyl]-N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H20N2O5S/c1-16-10-12-18(13-11-16)24(14-17-6-2-4-8-20(17)26)22(27)15-25-23(28)19-7-3-5-9-21(19)31(25,29)30/h2-13,26H,14-15H2,1H3 |
Clé InChI |
UQGRLFFPWZBFIU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
SMILES canonique |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2O)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)
